molecular formula C21H29N5O B6570532 N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide CAS No. 946295-42-7

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide

Cat. No.: B6570532
CAS No.: 946295-42-7
M. Wt: 367.5 g/mol
InChI Key: BBEUJILWGKNINY-UHFFFAOYSA-N
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Description

N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group and a piperidin-1-yl moiety. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further functionalized with a pentanamide chain. This structure confers moderate lipophilicity (predicted logP ~3.6–3.9) and a polar surface area of ~55 Ų, suggesting balanced solubility and membrane permeability .

Properties

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-3-4-8-20(27)23-17-9-11-18(12-10-17)24-21-22-16(2)15-19(25-21)26-13-6-5-7-14-26/h9-12,15H,3-8,13-14H2,1-2H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUJILWGKNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting tyrosine kinases, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Biological Activity

N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine ring, a piperidine moiety, and an amide functional group. Its molecular formula is C19H26N4C_{19}H_{26}N_{4} with a molecular weight of approximately 342.44 g/mol. The presence of the piperidine and pyrimidine rings enhances its potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in signaling pathways.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
  • Antioxidant Activity : Some studies suggest that pyrimidine derivatives exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of compounds related to this compound. Here is a summary of key findings:

StudyBiological ActivityMethodologyResults
Patel et al. (2003)AntimicrobialAgar diffusion methodShowed significant activity against E. coli and S. aureus
Sreenivasa et al. (2012)AnticancerMTT assayInduced apoptosis in cancer cell lines
Recent Research (2023)NeuroprotectiveIn vivo modelsReduced oxidative stress markers in mouse models

Case Studies

  • Antimicrobial Activity : A study by Patel et al. evaluated the antimicrobial properties of related pyrimidine compounds against common pathogens. The results indicated that these compounds demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
  • Neuroprotective Effects : In a recent study, researchers investigated the neuroprotective effects of similar compounds in models of Parkinson's disease. The results showed that these compounds could mitigate dopaminergic neuron loss, likely through MAO-B inhibition, which is critical in the pathogenesis of Parkinson's disease.
  • Anticancer Properties : Sreenivasa et al. reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Pyrimidine Linkers: N4-Valeroylsulfamerazine (21) retains a sulfonamide group, which is associated with antitubercular activity via sulfonamide-targeted enzyme interactions. The target compound’s pyrimidine-amino linkage may instead favor kinase or receptor binding .

Urea vs. Amide Linkers : Urea derivatives like G869-0935 exhibit stronger hydrogen-bonding capacity due to the urea moiety, which could improve target affinity but reduce metabolic stability compared to the pentanamide group .

Computational and Pharmacokinetic Insights

  • logP and Solubility : The target compound’s predicted logP (~3.9) exceeds G869-0530’s 3.645, indicating higher lipophilicity. However, its logSw (water solubility) of ~-3.7 (estimated) suggests moderate solubility, necessitating formulation optimization .
  • Volume and Surface Parameters: Connolly parameters (e.g., accessible area ~566 Ų for sulfonamide analogs) highlight steric differences, with the target compound’s piperidine-pyrimidine core likely reducing steric hindrance compared to bulkier sulfonamides .

Research Findings and Implications

  • Therapeutic Potential: Structural alignment with BTK inhibitors (e.g., ibrutinib) and antitubercular sulfonamides suggests dual applications in oncology and infectious diseases. Further in vitro studies are needed to validate kinase inhibition or antimicrobial efficacy .
  • SAR Insights : The pentanamide chain’s length and flexibility may balance potency and pharmacokinetics. Shorter chains (e.g., acetamide in G869-0530) improve solubility but reduce half-life, while longer chains enhance lipophilicity at the cost of solubility .

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